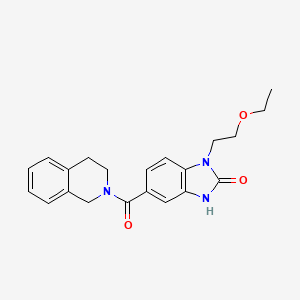

5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one" is related to the chemical class of benzimidazoles and dihydroisoquinolines, which are known for their complex structures and various chemical properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions including the condensation of benzimidazole derivatives with isoquinoline derivatives under controlled conditions. The synthesis processes can involve different reagents and catalysts to facilitate the formation of the desired product (Bollini, Asís, & Bruno, 2006).

Molecular Structure Analysis

Compounds in this category typically exhibit interesting structural characteristics such as cis-trans isomerism and planar conformation between different parts of the molecule. X-ray diffraction analysis and quantum-chemical calculations are often used to study their molecular structure (Sokol et al., 2011).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including radical cascade cyclization and metal-free conditions reactions, which allow for the construction of complex structures and the introduction of various functional groups (Kang et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of these compounds can vary significantly depending on their specific structures and substituents. These properties are essential for determining the compounds' applicability in different fields.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and tautomerism are crucial for understanding the behavior of these compounds in biological systems and industrial applications. The chemical properties are influenced by the molecular structure and the nature of substituents attached to the core structure (Ukrainets et al., 2011).

科学的研究の応用

Antitumor Activity

Research has identified isoquinolone derivatives, including those related to the specified chemical structure, as having potential antitumor properties. For instance, studies on the synthesis and in vitro antitumor activity of isoquinolone derivatives have shown that certain compounds within this family exhibit potent activity against human tumor cell lines. These findings suggest that modifications to the isoquinolone structure could enhance its efficacy as an antitumor agent (Cheon et al., 1999).

Synthesis and Structure-Activity Relationship

The synthesis and evaluation of substituted isoquinoline analogs have been explored for their antitumor activity. These studies have led to the identification of compounds with enhanced antitumor effects, highlighting the importance of structural modifications for increased biological activity (Cheon et al., 1998).

Central Nervous System (CNS) Activity

Compounds containing the isoquinoline structure have been examined for their effects on the central nervous system. Some derivatives have shown to cause loss of motor control in mice, indicating their potential for CNS-related research applications (Hung et al., 1985).

Benzodiazepine Receptor Ligands

Research into fused imidazopyridines, which share structural similarities with the specified compound, has explored their use as benzodiazepine receptor ligands. These compounds have shown varied activity, including antagonist or inverse agonist effects, depending on the substitution patterns, highlighting their potential in developing new therapies targeting the benzodiazepine receptor (Takada et al., 1996).

Catalytic Synthesis

An environmentally benign route for synthesizing benzimidazo[2,1-a]isoquinoline has been developed through the reaction of 2-ethynylbenzaldehyde with ortho-phenylenediamines. This method represents a significant advancement in the catalytic synthesis of complex heterocyclic compounds, offering a greener alternative to traditional synthetic routes (Mishra et al., 2019).

特性

IUPAC Name |

6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-(2-ethoxyethyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-2-27-12-11-24-19-8-7-16(13-18(19)22-21(24)26)20(25)23-10-9-15-5-3-4-6-17(15)14-23/h3-8,13H,2,9-12,14H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWJUCJDFUIFGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)

![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)

![4-formylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5547032.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)